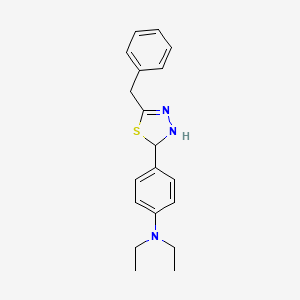
4-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-N,N-diethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-N,N-diethylaniline, also known as BDT, is a compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture. BDT is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. In
科学研究应用
4-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-N,N-diethylaniline has been the subject of scientific research due to its potential applications in various fields. In the field of medicine, this compound has been studied for its potential to inhibit the growth of cancer cells. In one study, this compound was found to inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. This compound has also been studied for its potential to treat neurological disorders such as Alzheimer's disease. In one study, this compound was found to improve cognitive function in mice with Alzheimer's disease by reducing oxidative stress and inflammation in the brain.
In the field of agriculture, this compound has been studied for its potential to protect crops from pests and diseases. In one study, this compound was found to have antifungal activity against several plant pathogens, including Fusarium oxysporum and Botrytis cinerea. This compound has also been studied for its potential to enhance plant growth and yield. In one study, this compound was found to increase the growth and yield of tomato plants by enhancing photosynthesis and nutrient uptake.
作用机制
The mechanism of action of 4-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-N,N-diethylaniline is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This compound has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. In Alzheimer's disease, this compound has been shown to reduce oxidative stress and inflammation in the brain, which are thought to contribute to the development of the disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death. This compound has also been shown to inhibit cell proliferation and migration. In Alzheimer's disease, this compound has been shown to reduce oxidative stress and inflammation in the brain, which are thought to contribute to the development of the disease. This compound has also been shown to enhance photosynthesis and nutrient uptake in plants, which can lead to increased growth and yield.
实验室实验的优点和局限性
One advantage of using 4-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-N,N-diethylaniline in lab experiments is its potential to inhibit the growth of cancer cells and protect crops from pests and diseases. This compound is also relatively easy to synthesize and isolate, making it a convenient compound to work with. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell types, and its effects on non-target organisms in the environment are not well understood.
未来方向
There are several future directions for research on 4-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-N,N-diethylaniline. In the field of medicine, further studies are needed to determine the efficacy and safety of this compound as a potential cancer treatment and neuroprotective agent. In the field of agriculture, further studies are needed to determine the efficacy and safety of this compound as a potential crop protection agent and growth enhancer. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential interactions with other compounds and organisms in the environment.
合成方法
The synthesis of 4-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-N,N-diethylaniline involves the reaction of 5-benzyl-2,3-dihydro-1,3,4-thiadiazole with N,N-diethylaniline in the presence of a catalyst. The reaction is typically carried out using a solvent such as ethanol or methanol, and the product is isolated by filtration or chromatography. The yield of this compound can vary depending on the reaction conditions, but typically ranges from 50-80%.
属性
IUPAC Name |
4-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-N,N-diethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3S/c1-3-22(4-2)17-12-10-16(11-13-17)19-21-20-18(23-19)14-15-8-6-5-7-9-15/h5-13,19,21H,3-4,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWELDLZPOZTROS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2NN=C(S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methyl]-3-hydroxynaphthoquinone](/img/structure/B5012843.png)
![2-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5012844.png)
![1-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5012855.png)
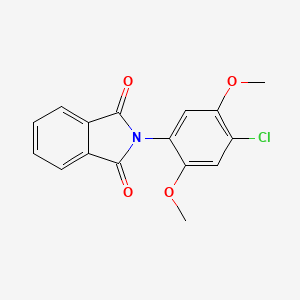
![N-(4'-methoxy-2-biphenylyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinecarboxamide](/img/structure/B5012878.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5012884.png)
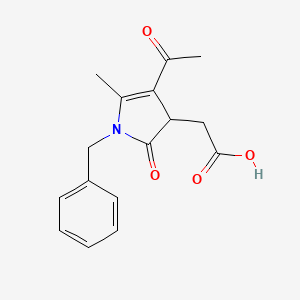
![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B5012901.png)


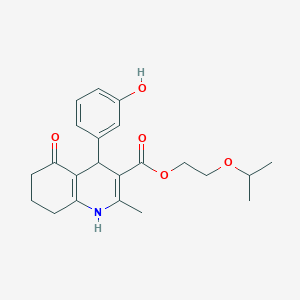
![1-(3-methoxy-2-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5012918.png)
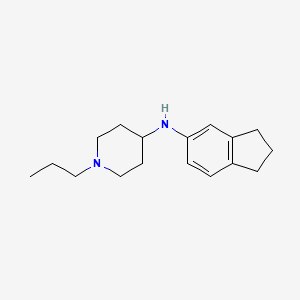
![1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-4-methylpiperidine](/img/structure/B5012948.png)